2-Chloro-7-(trifluoromethyl)quinoline
Overview
Description
2-Chloro-7-(trifluoromethyl)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties, making it a valuable compound for various scientific research and industrial applications .
Mechanism of Action
Target of Action
It is known that quinoline derivatives can interact with various biological targets, influencing their function and contributing to their therapeutic effects .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic properties .
Result of Action
The effects of quinoline derivatives can vary widely, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-7-(trifluoromethyl)quinoline . These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting.
Biochemical Analysis
Cellular Effects
It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzotrifluoride with chloroacetyl chloride in the presence of a base can yield the desired quinoline derivative . Another method involves the trifluoromethylation of 2-chloroquinoline using reagents such as trifluoromethyl iodide and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinolines
- Cross-coupled products
Scientific Research Applications
Chemistry: 2-Chloro-7-(trifluoromethyl)quinoline is used as a building block in organic synthesis to create more complex molecules with potential biological activity .
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug discovery and development .
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: The compound is used in the development of agrochemicals and as a component in the production of liquid crystals and dyes .
Comparison with Similar Compounds
- 2-Chloroquinoline
- 7-(Trifluoromethyl)quinoline
- 2-Trifluoromethylquinoline
- 2-Chloro-6-(trifluoromethyl)quinoline
Comparison: 2-Chloro-7-(trifluoromethyl)quinoline is unique due to the presence of both a chloro and a trifluoromethyl group at specific positions on the quinoline ring. This combination enhances its biological activity and chemical properties compared to other quinoline derivatives. The trifluoromethyl group increases lipophilicity and metabolic stability, while the chloro group provides a site for further functionalization .
Properties
IUPAC Name |
2-chloro-7-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSVMJOGLVYGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547753 | |
Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83183-56-6 | |
Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-(trifluoromethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 2-Chloro-7-(trifluoromethyl)quinoline and its use in recent research?
A1: this compound is an organic compound used as a building block in synthesizing more complex molecules. In a recent study [], researchers used it to create a series of 2-Chloro-3-(1-phenyl-3-aryl-4,5-dihydro-1H-pyrazole-5-yl)-7-(trifluoromethyl) quinoline derivatives. These derivatives were then tested for their antimicrobial and antifungal activities.
Q2: What methods were used to confirm the structures of the newly synthesized compounds derived from this compound?
A2: The researchers utilized several techniques to confirm the structures of the synthesized compounds []. Elemental analysis was employed to verify the elemental composition of the new molecules. Additionally, spectroscopic methods, specifically Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, provided detailed information about the functional groups and the arrangement of hydrogen atoms within the molecules, respectively. These combined techniques provided strong evidence to support the structural assignments of the synthesized derivatives.
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